9-Benzyl-3,9-diazaspiro[5.5]undecan-2-one
Description
9-Benzyl-3,9-diazaspiro[5.5]undecan-2-one (PubChem CID: 272012) is a spirocyclic compound with the molecular formula C₁₆H₂₂N₂O and a molecular weight of 258.173 g/mol. It features a benzyl group attached to the 9-position of a diazaspiro[5.5]undecan-2-one scaffold. This compound was identified in a study on the metabolic effects of Huanghua tea extract, where it constituted 6.28% of the bioactive components . Its spirocyclic structure and nitrogen-rich framework make it a versatile intermediate in medicinal chemistry, particularly for targeting receptors and enzymes.
Properties
IUPAC Name |
3-benzyl-3,9-diazaspiro[5.5]undecan-10-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O/c19-15-12-16(6-9-17-15)7-10-18(11-8-16)13-14-4-2-1-3-5-14/h1-5H,6-13H2,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDDZYCRYGWSPSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)CC12CCN(CC2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601232995 | |
| Record name | 9-(Phenylmethyl)-3,9-diazaspiro[5.5]undecan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601232995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
500360-86-1 | |
| Record name | 9-(Phenylmethyl)-3,9-diazaspiro[5.5]undecan-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=500360-86-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-(Phenylmethyl)-3,9-diazaspiro[5.5]undecan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601232995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Benzyl-3,9-diazaspiro[5.5]undecan-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the cyclization of a linear precursor containing the necessary functional groups. The reaction conditions often involve the use of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
9-Benzyl-3,9-diazaspiro[5.5]undecan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The benzyl group in the compound can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like alkyl halides or nucleophiles like amines in the presence of a base.
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and physical properties.
Scientific Research Applications
9-Benzyl-3,9-diazaspiro[5
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Medicine: The compound’s biological activity makes it a candidate for drug development, particularly in the treatment of neurological disorders.
Industry: Its unique structural features make it useful in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 9-Benzyl-3,9-diazaspiro[5.5]undecan-2-one involves its interaction with specific molecular targets, such as the GABAAR. The compound acts as a competitive antagonist, binding to the receptor and inhibiting its activity. This modulation of neurotransmission can have various physiological effects, making it a potential therapeutic agent for neurological conditions .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Modifications
The diazaspiro[5.5]undecane core is a privileged scaffold in drug discovery. Key analogs and their distinguishing features include:
Table 1: Structural Comparison of Selected Analogs
Pharmacological and Chemical Properties
Bioactivity
- This compound : Implicated in metabolic regulation, though its direct mechanism remains uncharacterized .
- 3,9-Diazaspiro[5.5]undeca-2-one: Acts as a CCR5 antagonist with nanomolar potency, blocking HIV entry .
- METTL3 Inhibitors : Derivatives like 1,4,9-triazaspiro[5.5]undecan-2-one show selective inhibition of METTL3, an RNA methyltransferase linked to cancer .
Physicochemical Properties
- Lipophilicity : The benzyl group in the target compound enhances lipophilicity (logP ≈ 2.5) compared to the parent scaffold (logP ≈ 1.2 for 3,9-diazaspiro[5.5]undecan-2-one) .
- Solubility : Oxygen-containing analogs (e.g., 1-oxa derivatives) exhibit improved aqueous solubility due to hydrogen-bonding capacity .
Structure-Activity Relationship (SAR)
- Benzyl Substitution : Critical for receptor binding in CCR5 antagonists. Removal or replacement (e.g., with methyl or ethyl groups) reduces potency by >100-fold .
- Oxygen vs. Nitrogen : Replacing nitrogen with oxygen (1-oxa analogs) alters electronic properties, impacting METTL3 inhibition selectivity .
- Fluorine Incorporation : Fluorinated derivatives (e.g., p-fluorobenzoylpropyl) enhance metabolic stability and blood-brain barrier penetration .
Biological Activity
9-Benzyl-3,9-diazaspiro[5.5]undecan-2-one is a spirocyclic compound that has garnered attention due to its unique structural features and potential biological activities. This compound, with a molecular formula of C16H22N2O, exhibits significant interactions with various biological targets, particularly the γ-aminobutyric acid type A receptor (GABAAR), which plays a crucial role in neurotransmission and neuronal signaling.
The primary mechanism of action for this compound involves its role as a competitive antagonist at GABAAR. This antagonistic action can modulate neuronal excitability and neurotransmission by inhibiting chloride ion influx, leading to hyperpolarization of the neuronal membrane. The compound's low cellular membrane permeability influences its interaction with biomolecules, thereby affecting various biochemical pathways associated with neurotransmission and synaptic plasticity .
Pharmacokinetics
Pharmacokinetic studies indicate that this compound exhibits low cellular membrane permeability, which may limit its bioavailability but also suggests a targeted action within specific biological systems. This characteristic is essential for its potential therapeutic applications in treating neurological disorders .
1. Neuropharmacological Effects
Research indicates that compounds similar to this compound have shown promise in treating various central nervous system disorders. The modulation of GABAergic transmission is particularly relevant for conditions such as anxiety and epilepsy .
2. Treatment of Obesity
Studies on diazaspiro compounds suggest their potential in obesity management through mechanisms such as inhibition of acetyl CoA carboxylase and antagonism against neuropeptide Y (NPY). These pathways are critical for regulating energy metabolism and appetite .
Comparative Analysis
The biological activity of this compound can be compared with other spirocyclic compounds:
| Compound Name | Mechanism of Action | Target Receptor | Biological Activity |
|---|---|---|---|
| This compound | Competitive antagonist | GABAAR | Modulates neurotransmission |
| 1,4,9-Triazaspiro[5.5]undecan-2-one | METTL3 inhibitor | METTL3 | Anticancer effects |
| 3,9-Diazaspiro[5.5]undecane | Varies (no ketone) | Various | Different reactivity |
Case Studies
Several studies have highlighted the biological activities associated with compounds based on the diazaspiro scaffold:
- Neuropeptide Y Antagonism : Research demonstrated that certain derivatives exhibit significant antagonistic activity against neuropeptide Y receptors, which are implicated in appetite regulation and energy homeostasis .
- Central Nervous System Disorders : In vivo studies have shown that diazaspiro compounds can effectively reduce seizure activity in animal models, indicating their potential as therapeutic agents for epilepsy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
